5-Chloro-3-methoxy-2-propoxybenzaldehyde
Overview
Description
“5-Chloro-3-methoxy-2-propoxybenzaldehyde” is a chemical compound with the molecular formula C11H13ClO3 . It has a molecular weight of 228.68 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “5-Chloro-3-methoxy-2-propoxybenzaldehyde” is 1S/C11H13ClO3/c1-3-4-15-11-8 (7-13)5-9 (12)6-10 (11)14-2/h5-7H,3-4H2,1-2H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Chloro-3-methoxy-2-propoxybenzaldehyde” include a molecular weight of 228.67 , and it is typically in solid form . The compound is stored at room temperature .
Scientific Research Applications
Chemical Synthesis and Material Science
Synthesis of Chlorinated Vanillins and Syringaldehydes : Chlorinated vanillins, closely related to 5-Chloro-3-methoxy-2-propoxybenzaldehyde, have been synthesized for studies on the chemical degradation products of lignin and humic substances. These compounds are crucial for understanding the environmental fate of chlorinated organic compounds in natural waters and soils (Hyötyläinen & Knuutinen, 1993).
Regioselective Reductive Electrophilic Substitution : Research on the behavior of derivatives of trimethoxybenzaldehydes under electron transfer conditions from alkali metals in aprotic solvents has highlighted the potential for regioselective modifications of these compounds. This could suggest pathways for the functionalization of 5-Chloro-3-methoxy-2-propoxybenzaldehyde in organic synthesis (Azzena et al., 1992).
Biological Applications
- Synthesis and Characterization of Thiosemicarbazonato Molybdenum(VI) Complexes : While not directly mentioning 5-Chloro-3-methoxy-2-propoxybenzaldehyde, the study on thiosemicarbazone ligands derived from related benzaldehydes for the synthesis of dioxomolybdenum(VI) complexes suggests potential for exploring metal complexes. These complexes have shown significant antitumor activities and DNA binding capabilities, hinting at possible pharmaceutical or biochemical applications (Hussein et al., 2015).
Environmental Science
- Solubility and Activity Coefficient Studies : The solubility of chlorovanillins in water across different temperatures has been studied, which is essential for understanding the environmental behavior of these compounds. Such studies could inform the environmental impact assessment of 5-Chloro-3-methoxy-2-propoxybenzaldehyde, especially regarding its solubility and potential for bioaccumulation (Larachi et al., 2000).
properties
IUPAC Name |
5-chloro-3-methoxy-2-propoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-4-15-11-8(7-13)5-9(12)6-10(11)14-2/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGLATICPAWALQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1OC)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598863 | |
Record name | 5-Chloro-3-methoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methoxy-2-propoxybenzaldehyde | |
CAS RN |
828272-37-3 | |
Record name | 5-Chloro-3-methoxy-2-propoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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